molecular formula C11H11BrN2O B1403058 3-Bromo-4-morpholinobenzonitrile CAS No. 1207541-01-2

3-Bromo-4-morpholinobenzonitrile

Cat. No.: B1403058
CAS No.: 1207541-01-2
M. Wt: 267.12 g/mol
InChI Key: KSMKZWYVUVYMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-morpholinobenzonitrile is a brominated aromatic compound featuring a morpholine substituent and a nitrile group. The molecular formula is C₁₁H₁₁BrN₂O, with a molar mass of 283.13 g/mol. Its bromine atom at the meta position contributes to electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

CAS No.

1207541-01-2

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-bromo-4-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H11BrN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2

InChI Key

KSMKZWYVUVYMNZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C#N)Br

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-4-morpholinobenzonitrile with three related brominated benzonitrile derivatives, emphasizing structural differences, physicochemical properties, and applications.

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Purity Applications
This compound Not provided C₁₁H₁₁BrN₂O 283.13 Bromo (C3), morpholino (C4), nitrile ≥95%* Pharmaceutical intermediates
4-(3-Bromo-4-methylphenoxy)benzonitrile 132529-83-0 C₁₄H₁₀BrNO 288.14 Bromo (C3), methyl (C4), phenoxy ≥99% Agrochemical synthesis
4-(4-Bromo-3-formylphenoxy)benzonitrile 906673-54-9 C₁₄H₈BrNO₂ 318.12 Bromo (C4), formyl (C3), phenoxy 99% Organic electronics, APIs
3-Bromo-5-fluoro-4-iodoaniline 2090537-38-3 C₆H₄BrFINO 291.91 Bromo (C3), fluoro (C5), iodo (C4) 95% Radiolabeling, imaging agents

Notes:

  • Morpholino vs. Phenoxy Groups: The morpholino group in this compound improves water solubility compared to the lipophilic phenoxy group in 4-(3-Bromo-4-methylphenoxy)benzonitrile. This difference impacts bioavailability in drug candidates .
  • Reactivity: The formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile enables condensation reactions, while the morpholino group in the target compound facilitates nucleophilic substitutions.
  • Halogen Diversity: 3-Bromo-5-fluoro-4-iodoaniline contains three halogens (Br, F, I), enabling multi-step functionalization, whereas this compound is tailored for single-site coupling reactions .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: this compound is a precursor in kinase inhibitor synthesis, leveraging its morpholino group for target binding. In contrast, 4-(4-Bromo-3-formylphenoxy)benzonitrile is used in covalent inhibitor design due to its reactive aldehyde moiety .
  • Synthetic Challenges: The morpholino group’s steric bulk complicates purification compared to smaller substituents (e.g., methyl), requiring advanced chromatography techniques .
  • Supplier Trends: High-purity (>99%) brominated benzonitriles are prioritized by API manufacturers, as seen in suppliers offering 4-(4-Bromo-3-formylphenoxy)benzonitrile for GMP-grade production .

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